4-chloro-5H-pyrrolo[2,3-c]pyridine
Description
Significance of Fused Pyrrole-Pyridine Scaffolds in Chemical Biology
Fused pyrrole-pyridine structures, including the pyrrolo[2,3-c]pyridine core, are recognized as "privileged structures" in medicinal chemistry. This term highlights their ability to bind to a variety of biological targets, making them versatile starting points for drug design. The inherent features of this scaffold, such as its hydrogen bonding capabilities and defined three-dimensional shape, allow for potent and selective interactions with proteins.
The broad-spectrum biological activity of pyrrolopyridine derivatives is a primary driver for the synthesis of new compounds based on this scaffold. nih.gov For instance, various derivatives have been investigated for their potential as kinase inhibitors, which are crucial in cancer therapy. nih.govnih.gov The modular nature of the pyrrolo[2,3-c]pyridine system allows for systematic modifications, enabling researchers to fine-tune the pharmacological properties of the resulting molecules. This adaptability has led to the exploration of these compounds in a wide range of therapeutic areas, including the development of treatments for inflammatory conditions and infectious diseases. nih.govnih.gov
Overview of Research Trajectories for Halogenated Azaindole Analogues
Halogenated azaindole analogues, a category that includes 4-chloro-5H-pyrrolo[2,3-c]pyridine, have garnered considerable attention due to the unique properties imparted by the halogen substituent. The introduction of a chlorine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.
Recent research has focused on leveraging these characteristics to develop highly potent and selective therapeutic agents. For example, halogenated azaindoles have been investigated as inhibitors of various kinases, which are enzymes that play a key role in cell signaling and are often dysregulated in diseases like cancer. nih.govrsc.org The development of synthetic methods for creating these complex molecules remains an active area of research, with a focus on improving efficiency and accessibility for broader applications in medicinal chemistry. researchgate.netchemicalbook.com
Contextualization of this compound within Privileged Structure Motifs
The concept of "privileged structures" refers to molecular frameworks that are capable of interacting with multiple, unrelated biological targets. mdpi.com this compound fits this description due to its foundational role in the synthesis of a diverse array of biologically active compounds. Its structural features allow for versatile chemical modifications, making it a valuable building block in the creation of new drug candidates.
The pyrrolo[2,3-c]pyridine core itself is a bioisostere of purine, a fundamental component of DNA and RNA. This similarity allows it to interact with a wide range of biological systems. The addition of a chlorine atom at the 4-position further enhances its utility, providing a reactive handle for synthetic transformations and influencing its electronic properties to improve binding interactions with target proteins. The strategic placement of the chlorine atom in this compound makes it a key intermediate for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-3-9-4-7-5(6)1-2-10-7/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUVBLSSAWNCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C2C=CN=C2C=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Chloro 5h Pyrrolo 2,3 C Pyridine and Its Derivatives
Precursor-Based Cyclization Approaches for the Pyrrolo[2,3-c]pyridine Core
The formation of the bicyclic pyrrolo[2,3-c]pyridine system, also known as 6-azaindole, is a cornerstone of its chemistry. Various strategies have been developed that start from appropriately substituted pyridine (B92270) or pyrrole (B145914) precursors, culminating in the fused heterocyclic ring system.
Annulation of Substituted Pyridine Precursors
A common and effective method for constructing the pyrrolo[2,3-c]pyridine core involves the annulation of a pyrrole ring onto a pre-existing, suitably functionalized pyridine. This approach often begins with a substituted pyridine bearing functional groups that can participate in cyclization reactions. For instance, a pyridine derivative with vicinal amino and cyano groups can be a key precursor.
One documented route involves the cyclocondensation of 2-aminopyrrole-3-carbonitrile derivatives with 2-arylidenemalononitriles. juniperpublishers.com This reaction, typically carried out in ethanol (B145695) with a piperidine (B6355638) catalyst, leads to the formation of highly substituted 4-aminopyrrolo[2,3-b]pyridines. juniperpublishers.com While this example illustrates the formation of the isomeric pyrrolo[2,3-b]pyridine, the underlying principle of building a pyrrole ring onto a pyridine can be adapted for the synthesis of the [2,3-c] isomer.
Ring-Closing Reactions for Pyrrole Moiety Formation
The formation of the pyrrole ring can also be achieved through various ring-closing reactions. These methods are pivotal in constructing the 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) ring system and can be conceptually applied to the synthesis of its isomers. researchgate.net Examples of such reactions include the Hemetsberger reaction, intramolecular Suzuki-Miyaura and Heck reactions, and Sonogashira coupling followed by cyclization. researchgate.net
A notable strategy for creating the pyrrole ring fused to a pyridine involves the reaction of an α-aminoketone with a source of malononitrile (B47326). For example, an α-aminoketone can be synthesized by reacting a phenacyl bromide derivative with a substituted aniline (B41778). juniperpublishers.com This intermediate can then undergo cyclization with malononitrile in the presence of a base like sodium ethoxide to yield a 2-aminopyrrole-3-carbonitrile. juniperpublishers.com This pyrrole derivative can then be further elaborated to form the fused pyridine ring.
Strategies for Chloro-Substitution Introduction during Core Synthesis
The introduction of the chlorine atom at the 4-position can be accomplished at various stages of the synthesis. One approach is to start with a pyridine precursor that already contains the desired chloro-substituent. For example, 2,6-dichloropyridine (B45657) can be used as a starting material. chempanda.com The reactivity of the chloro groups can then be selectively manipulated to build the fused pyrrole ring.
Alternatively, the chlorine atom can be introduced after the formation of the pyrrolo[2,3-c]pyridin-4-ol core. A common method for this transformation is the treatment of the corresponding hydroxyl compound with a chlorinating agent such as phosphorus oxychloride (POCl₃). This conversion of a hydroxyl group to a chloro group is a well-established and efficient reaction in heterocyclic chemistry. nih.gov For instance, 7H-pyrrolo[2,3-d]pyrimidin-4-ol can be converted to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using this method. google.com
Functionalization and Derivatization Reactions of the 4-Chloro-5H-pyrrolo[2,3-c]pyridine Scaffold
Once the this compound core is synthesized, it serves as a versatile platform for further functionalization. The presence of the reactive chlorine atom and the nitrogen atom of the pyrrole ring allows for a variety of chemical transformations.
Direct Halogenation and Dehalogenation Studies
Further halogenation of the this compound scaffold can provide access to di- or poly-halogenated derivatives, which are valuable building blocks. For instance, direct iodination of a related 4-chloro-1H-pyrrolo[2,3-b]pyridine has been reported, yielding 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine. sigmaaldrich.com This suggests that direct halogenation at the C5 position of the pyrrolo[2,3-c]pyridine ring is a feasible transformation.
Conversely, dehalogenation can be employed to selectively remove a halogen atom. While specific studies on the dehalogenation of this compound are not extensively detailed in the provided context, general methods for dehalogenation of heterocyclic compounds, such as catalytic hydrogenation or metal-mediated reductions, could potentially be applied.
Regioselective Functionalization at Nitrogen (N-alkylation, N-protection)
The nitrogen atom of the pyrrole ring in this compound is a key site for functionalization. Regioselective N-alkylation and N-protection are crucial steps in many synthetic sequences, allowing for the introduction of various substituents and preventing unwanted side reactions.
N-Protection: The pyrrole nitrogen is often protected to facilitate subsequent reactions at other positions of the heterocyclic core. A common protecting group is the (2-(trimethylsilyl)ethoxy)methyl (SEM) group. nih.gov For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be protected with a SEM group to yield 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine. nih.gov This protected intermediate can then undergo further reactions, such as amination at the C4 position. nih.gov The SEM group can be later removed under acidic conditions, for instance, using trifluoroacetic acid (TFA). nih.gov
N-Alkylation: Direct alkylation of the pyrrole nitrogen can be achieved using various alkylating agents in the presence of a base. This allows for the introduction of a wide range of alkyl and aryl groups at the N5 position. The choice of base and reaction conditions can influence the regioselectivity of the alkylation, particularly in cases where the pyridine nitrogen can also be alkylated.
The following table summarizes some of the key synthetic transformations discussed:
| Starting Material | Reagents and Conditions | Product | Reaction Type |
| 7H-pyrrolo[2,3-d]pyrimidin-4-ol | POCl₃ | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Chlorination |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | SEM-Cl, NaH | 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine | N-Protection |
| 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine | Amine, DIPEA, n-BuOH, 120 °C | C4-aminated pyrrolo[2,3-d]pyrimidine derivative | Amination |
| SEM-protected C4-aminated pyrrolo[2,3-d]pyrimidine | TFA | Deprotected C4-aminated pyrrolo[2,3-d]pyrimidine | Deprotection |
| 2-aminopyrrole-3-carbonitrile | 2-arylidenemalononitrile, piperidine, ethanol | 4-aminopyrrolo[2,3-b]pyridine derivative | Cyclocondensation |
Introduction of Carbonyl and Carboxylic Acid Functionalities
The introduction of carbonyl and carboxylic acid groups onto heteroaromatic rings is a fundamental transformation in medicinal and materials chemistry. For the 4-azaindole (B1209526) scaffold, methods like lithiation followed by quenching with an appropriate electrophile (e.g., N,N-dimethylformamide for an aldehyde) or carbon dioxide (for a carboxylic acid) are standard procedures. For instance, the related isomer 4-chloro-1H-pyrrolo[2,3-b]pyridine has been converted to its corresponding 5-carbaldehyde derivative. This was achieved through deprotonation with a strong base like s-butyllithium at a low temperature, followed by the addition of N,N-dimethylformamide (DMF).
Another common strategy is the metal-catalyzed carbonylation of aryl halides. Palladium-catalyzed reactions, in the presence of carbon monoxide and a suitable nucleophile (like an alcohol to form an ester), are powerful methods for this transformation. While general palladium-catalyzed carbonylation methods for converting aryl halides to esters, amides, or carboxylic acids are widely reported, specific applications of these protocols to this compound are not detailed in the available literature.
Metal-Catalyzed Coupling Reactions at C-4 and other Positions
Metal-catalyzed cross-coupling reactions are among the most powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the functionalization of heterocyclic cores. The chlorine atom at the C-4 position of the pyrrolo[2,3-c]pyridine scaffold serves as a versatile handle for such transformations.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species using a palladium catalyst and a base, is a cornerstone of modern organic synthesis. acs.org This reaction is extensively used to form biaryl structures. The reactivity of chloro-heteroarenes in Suzuki couplings is well-established, often requiring more active catalyst systems compared to the corresponding bromo or iodo derivatives. nih.gov Catalyst systems composed of palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ and sterically hindered, electron-rich phosphine (B1218219) ligands (e.g., those from the Buchwald or Fu research groups) are typically effective for these transformations. nih.govsigmaaldrich.com
For related nitrogen-containing heterocycles, such as 2,4-dichloropyridines, highly selective Suzuki-Miyaura couplings at the C-4 position have been developed by employing specific N-heterocyclic carbene (NHC) ligands or ligand-free conditions with a phase-transfer catalyst. acs.org While these precedents suggest that the C-4 chloro substituent of this compound would be reactive under similar conditions, specific examples and optimized protocols for this substrate are not available in the reviewed literature.
Table 1: General Conditions for Suzuki-Miyaura Coupling of Heteroaryl Chlorides This table represents typical conditions and not a specific reaction on the title compound.
| Component | Example | Purpose |
|---|---|---|
| Aryl Halide | Heteroaryl Chloride | Electrophilic Partner |
| Boron Reagent | Arylboronic acid, Arylboronic ester | Nucleophilic Partner |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium(0) source |
| Ligand | SPhos, XPhos, PCy₃, NHCs | Stabilize and activate catalyst |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates boron reagent, neutralizes HX |
| Solvent | Dioxane, Toluene, THF, DMF (often with water) | Reaction Medium |
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.orgnih.gov This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals. organic-chemistry.org The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields, especially with less reactive aryl chlorides. nih.govacs.org
While direct examples on this compound are not documented, the amination of the structurally similar 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been reported. In these cases, the reaction with various amines proceeds at the C-4 position, typically using a palladium catalyst, a specialized ligand like Xantphos or a Buchwald-type ligand, and a base such as cesium carbonate or sodium tert-butoxide. Such reactions demonstrate the feasibility of C-N bond formation at the electron-deficient C-4 position of a related deazapurine scaffold.
Table 2: Common Catalyst Systems for Buchwald-Hartwig Amination of Heteroaryl Chlorides This table represents typical conditions and not a specific reaction on the title compound.
| Catalyst/Ligand System | Amine Scope | Typical Base |
|---|---|---|
| Pd₂(dba)₃ / Xantphos | Primary & Secondary Amines | Cs₂CO₃ |
| Pd(OAc)₂ / BINAP | Primary Amines | NaOtBu |
| Pd(OAc)₂ / XPhos | Primary & Secondary Amines, Anilines | K₃PO₄, K₂CO₃ |
| Pd-G3-XPhos Precatalyst | Broad | K₂CO₃, Cs₂CO₃ |
Sonogashira Coupling Reactions
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nih.gov This method is invaluable for the synthesis of arylalkynes, which are important intermediates and structural motifs.
Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. researchgate.net The reaction's success with heteroaryl chlorides often depends on the electronic nature of the heterocycle and the specific catalytic system employed. General reviews highlight the power of this method for creating C(sp²)-C(sp) bonds in a variety of contexts, including the synthesis of complex heterocyclic molecules. nih.govnih.gov However, specific examples detailing the Sonogashira coupling of an alkyne to the C-4 position of this compound are absent from the surveyed literature.
Advanced Synthetic Methodologies
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. The use of microwave irradiation can lead to significantly reduced reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. scbt.com These advantages are attributed to the efficient and uniform heating of the reaction mixture.
In heterocyclic chemistry, microwave assistance has been successfully applied to a wide range of transformations, including multicomponent reactions and metal-catalyzed cross-couplings. nih.gov For example, the synthesis of various pyrrolo[2,3,4-kl]acridine and pyrazolo[3,4-b]pyridine derivatives has been significantly improved by using microwave heating. scbt.com Furthermore, cross-coupling reactions like Buchwald-Hartwig aminations on related heterocyclic systems have been expedited using microwave apparatus. Although these examples underscore the potential benefits, specific protocols employing microwave assistance for the synthesis or functionalization of this compound have not been explicitly reported.
Domino and Multi-Component Reaction Strategies
Domino and multi-component reactions (MCRs) represent highly efficient and atom-economical approaches for the synthesis of complex molecular architectures from simple starting materials in a single operation. While specific examples for the direct synthesis of this compound via these methods are not extensively documented, the construction of related pyrrolopyridine and fused heterocyclic systems through such strategies highlights their potential applicability.
One notable example is the two-step synthesis of polycyclic pyrrolopyridine derivatives, which commences with a multi-component reaction. This initial step involves the reaction of an aryl glyoxal, a cyclohexane-1,3-dione derivative, and 2-amino-1,4-napthoquinone under reflux conditions to form a 1,5-diketone. The subsequent reaction of this intermediate with ammonium (B1175870) acetate (B1210297) yields the final polycyclic pyrrolopyridine structure. This approach underscores the utility of MCRs in rapidly building complex heterocyclic frameworks from simple precursors.
Another relevant strategy involves a four-component reaction for the synthesis of pyrrolo[3,4-b]pyridin-5-ones. This sequence is initiated by heating a mixture of an aldehyde, an amine, and an α-isocyanoacetamide to furnish a 5-aminooxazole. This intermediate then undergoes a triple domino sequence, consisting of acylation, intramolecular Diels-Alder reaction, and a retro-Michael cycloreversion, upon reaction with an α,β-unsaturated acyl chloride to afford the pyrrolo[3,4-b]pyridin-5-one scaffold in a single operation.
Furthermore, a three-component reaction has been developed for the synthesis of polyfunctionalized tetrahydrocyclopenta acs.orgdntb.gov.uapyrrolo[2,3-b]pyridines. This method involves the reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines in refluxing acetonitrile (B52724). The reaction proceeds without a catalyst and demonstrates high diastereoselectivity, showcasing the power of MCRs in generating stereochemically complex molecules. nih.gov
These examples, while not directly yielding this compound, illustrate the sophisticated bond-forming cascades that can be achieved through domino and multi-component reactions. The adaptation of such strategies could provide novel and efficient pathways to the target compound and its derivatives.
Table 1: Examples of Domino and Multi-Component Reactions for Pyrrolopyridine and Related Heterocycles
| Reaction Type | Starting Materials | Key Features | Product |
| Two-Step, initial MCR | Aryl glyoxal, cyclohexane-1,3-dione derivative, 2-amino-1,4-napthoquinone | Rapid formation of 1,5-diketone intermediate. | Polycyclic pyrrolopyridine |
| Four-Component Domino | Aldehyde, amine, α-isocyanoacetamide, α,β-unsaturated acyl chloride | Triple domino sequence (acylation/IMDA/retro-Michael). | Pyrrolo[3,4-b]pyridin-5-one |
| Three-Component Reaction | Alkyl isocyanide, dialkyl but-2-ynedioate, 1,4-dihydropyridine | Catalyst-free, high diastereoselectivity. nih.gov | Tetrahydrocyclopenta acs.orgdntb.gov.uapyrrolo[2,3-b]pyridine nih.gov |
Stereoselective and Regioselective Synthesis Control
The biological activity of this compound derivatives is often highly dependent on the precise arrangement of substituents on the heterocyclic core. Consequently, the development of synthetic methods that allow for high levels of stereochemical and regiochemical control is of paramount importance.
Regioselective Synthesis
The regioselective functionalization of the 7-azaindole (pyrrolo[2,3-b]pyridine) nucleus, the parent scaffold of this compound, has been a key focus of research. The inherent reactivity of the different positions on the bicyclic ring can be exploited or modified to direct the introduction of substituents to a specific site.
A highly regioselective route has been reported for the synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole from the parent 7-azaindole. nih.gov This process involves a highly regioselective bromination of the 4-chloro-3-nitro-7-azaindole intermediate, demonstrating that sequential functionalization can be controlled to achieve a specific substitution pattern. nih.gov
Furthermore, iodine-catalyzed methods have been developed for the regioselective C-3 chalcogenation (sulfenylation, selenylation, thiocyanation, and selenocyanation) of NH-free 7-azaindoles. These reactions proceed with high efficiency and versatility, allowing for the introduction of a variety of chalcogen-containing moieties at the C-3 position.
The direct C-2 arylation of 7-azaindoles has also been achieved with high regioselectivity using palladium catalysis. This method allows for the chemoselective synthesis of multi-arylated 7-azaindole derivatives bearing different aryl groups at the 2, 3, and 5-positions.
Stereoselective Synthesis
The creation of stereogenic centers in the derivatives of this compound with high enantiomeric or diastereomeric purity is a significant synthetic challenge. Research in this area has led to the development of asymmetric methods that can control the three-dimensional arrangement of atoms.
A notable advancement is the enantioselective synthesis of 4- and 6-azaindolines through a cation-directed cyclization. nih.govnih.gov This method utilizes phase-transfer catalysis with a chiral N-benzylcinchonidinium chloride to induce high levels of enantioselectivity in the cyclization of aminopyridine-derived imines. nih.gov The resulting enantioenriched azaindolines are valuable precursors that can be aromatized to the corresponding azaindoles. This approach has also been extended to diastereoselective cyclizations. nih.gov
For instance, the cyclization of an imine derived from an aminopyridine using solid potassium hydroxide (B78521) as the base at low temperatures in the presence of a chiral phase-transfer catalyst can yield the corresponding 4-azaindoline with a high enantiomeric ratio. nih.gov This strategy provides a viable pathway to chiral, non-racemic 4-azaindole derivatives.
Table 2: Strategies for Stereoselective and Regioselective Synthesis of Azaindole Derivatives
| Control Type | Method | Key Features | Product Type |
| Regioselective | Sequential Halogenation and Nitration | High regiocontrol in the functionalization of the 7-azaindole core. nih.gov | 5-Bromo-4-chloro-3-nitro-7-azaindole nih.gov |
| Regioselective | Iodine-Catalyzed C-3 Chalcogenation | Introduction of S or Se functionalities at the C-3 position of 7-azaindoles. | 3-Chalcogenated-7-azaindoles |
| Regioselective | Palladium-Catalyzed C-2 Arylation | Selective introduction of aryl groups at the C-2 position of 7-azaindoles. | 2-Aryl-7-azaindoles |
| Enantioselective | Cation-Directed Cyclization | Phase-transfer catalysis with a chiral catalyst for asymmetric cyclization. nih.govnih.gov | Enantioenriched 4- and 6-Azaindolines nih.govnih.gov |
Chemical Reactivity and Transformation Mechanisms of 4 Chloro 5h Pyrrolo 2,3 C Pyridine
Nucleophilic Substitution Reactions at the C-4 Chloro Position
The C-4 position of the pyridine (B92270) ring in the 4-chloro-5H-pyrrolo[2,3-c]pyridine scaffold is susceptible to nucleophilic attack. This reactivity is analogous to that observed in other 4-chloropyridine (B1293800) derivatives and related heterocyclic systems like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. quimicaorganica.orgchemicalbook.com The reaction typically proceeds through an addition-elimination mechanism, often referred to as nucleophilic aromatic substitution (SNAr). youtube.com The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of a nucleophile at the C-4 position, stabilizing the negatively charged intermediate (a Meisenheimer-like complex) before the chloride ion is expelled. quimicaorganica.orgyoutube.com
The substitution of the C-4 chloro group with various amines is a widely utilized transformation for this class of compounds. researchgate.net This reaction provides access to 4-aminopyrrolopyridine derivatives, which are valuable scaffolds in medicinal chemistry. nih.gov Studies on the closely related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine show that amination can be effectively carried out with a range of primary and secondary amines, including substituted anilines and aliphatic amines. nih.govacs.org
Acid catalysis is often employed to enhance the reactivity of the heterocyclic substrate. acs.org However, a delicate balance must be maintained, as excessive acid can protonate the amine nucleophile, reducing its nucleophilicity. acs.orgntnu.no Research has shown that using a small amount of acid, such as 0.1 equivalents of HCl, can be an effective compromise to initiate the reaction without significantly deactivating the amine. acs.org
The choice of solvent also plays a critical role. While organic solvents like ethanol (B145695) and DMF are common, water has been explored as a more sustainable and safer alternative. nih.gov For many aniline (B41778) derivatives, conducting the reaction in water at elevated temperatures (e.g., 80 °C) can lead to high conversion rates, sometimes superior to those in organic solvents. nih.govntnu.no However, for highly lipophilic or crystalline substrates, solvents like 2-propanol may offer better results. acs.org The reaction with aliphatic and benzylic amines can often proceed in water without the need for an acid catalyst. nih.gov
The steric and electronic properties of the incoming amine influence the reaction's success. Anilines with electron-donating or weakly electron-withdrawing groups at the meta and para positions generally react well. nih.gov However, strong steric hindrance, such as ortho-substitution on the aniline, can significantly slow down the reaction rate. nih.govacs.org
Table 1: Representative Conditions for Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with Anilines *
| Amine (Nucleophile) | Solvent | Catalyst (equiv.) | Temperature (°C) | Time (h) | Conversion/Yield |
|---|---|---|---|---|---|
| Aniline | Water | HCl (0.1) | 80 | 6 | >99% Conversion |
| 4-Methoxyaniline | Water | HCl (0.1) | 80 | 6 | >99% Conversion |
| 4-Nitroaniline | Water | HCl (0.1) | 80 | 6 | >99% Conversion |
Data is based on reactions with the analogous compound 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a model system. nih.gov
Besides amines, other nucleophiles such as thiols and alcohols can displace the C-4 chloro atom.
Thiols: Thiols are potent nucleophiles, especially in their deprotonated thiolate form. masterorganicchemistry.comchemistrysteps.com They can react with this compound in SNAr reactions to form 4-thioether derivatives. These reactions typically proceed by first treating the thiol with a base (like sodium hydride or a hydroxide) to generate the more nucleophilic thiolate, which then attacks the C-4 position, displacing the chloride. masterorganicchemistry.com This process is analogous to the Williamson ether synthesis. masterorganicchemistry.com In some cases, reactions involving thiophenol on similar activated chloro-heterocycles have been shown to yield the corresponding thioether. researchgate.net
Alcohols: Alcohols are weaker nucleophiles than amines or thiols but can react under certain conditions, particularly at higher temperatures or when used as a solvent (solvolysis). nih.govntnu.no In acid-catalyzed amination reactions conducted in alcohol solvents like ethanol, the formation of the corresponding 4-alkoxy side product (e.g., 4-ethoxy-5H-pyrrolo[2,3-c]pyridine) via solvolysis is a known competing reaction. ntnu.no Similarly, in aqueous conditions, hydrolysis to the 4-hydroxy derivative can occur, especially at lower pH where water becomes a more competitive nucleophile. nih.gov
Electrophilic Aromatic Substitution on the Pyrrole (B145914) and Pyridine Rings
The this compound scaffold possesses two aromatic rings with opposing reactivities towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This makes it highly resistant to electrophilic attack, much like nitrobenzene. wikipedia.orgyoutube.com Any electrophilic substitution on the pyridine moiety would be expected to occur slowly and direct towards the C-3 or C-6 positions, which are meta to the deactivating ring nitrogen. youtube.comyoutube.com Furthermore, the reaction conditions for EAS, which often involve strong acids, can lead to protonation of the pyridine nitrogen, further deactivating the ring. wikipedia.org
In contrast, the pyrrole ring is electron-rich and highly activated towards EAS. Generally, electrophilic substitution on pyrrole occurs preferentially at the C-2 position (alpha to the nitrogen). youtube.com In the fused this compound system, the pyrrole part of the molecule (positions C-1, C-2, and C-3) is the most likely site for electrophilic attack. The directing effects of the fused pyridine ring would influence the precise position of substitution on the pyrrole ring.
Oxidation and Reduction Processes of the Heterocyclic System
Oxidation: The most common oxidation reaction for pyridine and its derivatives involves the nitrogen atom. wikipedia.org The pyridine nitrogen in this compound can be oxidized using reagents like hydrogen peroxide or peroxy acids (e.g., m-CPBA) to form the corresponding Pyridine N-oxide. wikipedia.orgyoutube.com This transformation is significant because the N-oxide group alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and certain electrophilic substitution reactions. wikipedia.orgyoutube.com
Reduction: The pyridine ring of the heterocyclic system can be reduced under various conditions, for example, through catalytic hydrogenation. This would lead to the corresponding tetrahydropyridine (B1245486) derivatives. The specific product would depend on the catalyst and reaction conditions used.
Ring-Opening and Rearrangement Reactions
While specific ring-opening reactions for this compound are not extensively documented in the provided search results, analogous heterocyclic systems can undergo such transformations under the influence of potent nucleophiles. For instance, related fused pyrone systems have been shown to undergo ring-opening followed by ring-closure (RORC) when treated with binucleophiles like hydrazine. researchgate.net This type of reaction on the pyranone ring leads to the formation of a new fused heterocyclic system, such as a pyrazolone. researchgate.net
Another potential pathway could involve the rearrangement of intermediates formed during substitution. The reaction of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole with nucleophiles proceeds through a ring-opening of the thiadiazole to a thioketene (B13734457) intermediate, which then undergoes intramolecular cyclization. nih.gov It is conceivable that under specific conditions, intermediates derived from this compound could undergo rearrangements or ring transformations.
Exploration of Reaction Pathways and Intermediate Characterization
The primary reaction pathway for substitutions at the C-4 position is the SNAr mechanism. youtube.com This pathway involves two principal steps:
Nucleophilic Addition: The nucleophile attacks the electron-deficient C-4 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. quimicaorganica.orgyoutube.com The negative charge in this intermediate is delocalized over the pyridine ring and is effectively stabilized by the electron-withdrawing nitrogen atom.
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group, yielding the final substitution product. youtube.com
Role As a Privileged Scaffold in Medicinal Chemistry and Biological Research
Structure-Activity Relationship (SAR) Studies of 4-Chloro-5H-pyrrolo[2,3-c]pyridine Derivatives
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds into clinical candidates. For derivatives of this compound, these studies have provided significant insights into how chemical modifications influence their biological effects.
The biological activity of compounds derived from the this compound scaffold is highly dependent on the nature and position of various substituents.
For instance, in the development of Janus kinase 3 (JAK3) inhibitors, the introduction of different groups on the pyrrolopyrimidine core has been explored. A new class of bicyclic pyrrolopyrimidine-based JAK3 inhibitors has been described, with many showing low nanomolar activity. nih.gov Similarly, in the pursuit of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, the chirality of substituents plays a critical role. Studies have shown that the (S)-isomer of amino substituents at the C4-position of the pyrrolo[2,3-d]pyrimidine core is crucial for LRRK2 activity, with (S)-isomers being significantly more potent than their (R)-isomer counterparts. acs.org
In the context of Protein Kinase B (PKB/Akt) inhibitors, varying the substituents on a benzyl (B1604629) group attached to a piperidine (B6355638) linked to the 7H-pyrrolo[2,3-d]pyrimidine core generally led to reduced affinity. However, 2,4-dichlorobenzyl and 2-napthyl analogues maintained similar potencies. The position of a chloro group on the benzyl ring also influenced selectivity for PKB over the related kinase PKA. nih.gov
Furthermore, for human neutrophil elastase (HNE) inhibitors with a pyrrolo[2,3-b]pyridine scaffold, the placement of heteroatoms in the bicyclic moiety and modifications on an oxadiazole ring were shown to be critical for activity. nih.gov
Pharmacophore modeling helps in identifying the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. For this compound derivatives, this has guided the design of more potent and selective inhibitors.
In the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a 5H-pyrrolo[2,3-b]pyrazine scaffold was chosen for modification based on its binding interactions. nih.gov By rationally designing and synthesizing a series of derivatives, researchers were able to discover several potent FGFR kinase inhibitors. nih.gov
Target Identification and Molecular Mechanisms of Action
Derivatives of the this compound scaffold have been shown to interact with a variety of biological targets, primarily kinases and enzymes, leading to the modulation of key cellular pathways.
Kinase Inhibition Profiles
The this compound scaffold has proven to be a fertile ground for the discovery of inhibitors targeting a range of kinases implicated in diseases such as cancer and autoimmune disorders.
FGFRs: A series of 5H-pyrrolo[2,3-b]pyrazine derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov Starting from a weakly active compound, optimization guided by co-crystal structures led to the discovery of several potent FGFR kinase inhibitors. nih.gov
JAK3: A class of bicyclic pyrrolopyrimidine-based compounds have been developed as potent inhibitors of Janus Kinase 3 (JAK3), with many exhibiting low nanomolar activity. nih.gov These inhibitors are of interest for the treatment of autoimmune diseases. nih.govmdpi.com
LRRK2: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold has been utilized to develop inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a target for Parkinson's disease. nih.govrjpbr.com Optimization efforts have focused on improving kinome selectivity, leading to potent and brain-penetrant LRRK2 inhibitors. nih.gov Fragment-derived arylpyrrolo[2,3-b]pyridine LRRK2 inhibitors have also been optimized using crystallographic surrogates. nih.gov
PDK1: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine serves as a scaffold for developing potent kinase inhibitors, including candidates targeting PDK1 for cancer therapy. chemicalbook.com
| Kinase Target | Scaffold | Key Findings |
| FGFRs | 5H-pyrrolo[2,3-b]pyrazine | Discovery of several potent inhibitors through rational design and optimization. nih.gov |
| JAK3 | Pyrrolopyrimidine | Development of inhibitors with low nanomolar activity against JAK3. nih.gov |
| LRRK2 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Identification of potent, selective, and brain-penetrant inhibitors. nih.gov |
| PDK1 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Serves as a key scaffold for developing PDK1 inhibitors for cancer treatment. chemicalbook.com |
Enzyme Modulation
Beyond kinases, derivatives of this scaffold have demonstrated inhibitory activity against other classes of enzymes.
HNE: A series of inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of human neutrophil elastase (HNE), a serine protease involved in inflammatory diseases. nih.gov Some of these compounds exhibit IC50 values in the low nanomolar range. nih.govnih.gov
NAMPT: While not directly mentioning this compound, the broader class of pyrrolopyridines has been investigated for various biological activities, suggesting potential for NAMPT modulation, although specific data is not available in the provided context.
Receptor Binding Studies
Currently, there is limited specific information available in the public domain regarding receptor binding studies for derivatives of this compound that is distinct from their kinase or enzyme inhibition profiles. The primary focus of research on this scaffold has been on its role in inhibiting intracellular signaling pathways through direct enzyme and kinase modulation.
Molecular Basis of Apoptosis Induction and Proliferation Inhibition in Cellular Models
Derivatives of the 7-azaindole (B17877) scaffold, particularly those related to pyrrolopyrimidines, have demonstrated significant effects on programmed cell death (apoptosis) and the halting of cell growth (proliferation) in various cancer cell models. The molecular mechanisms underlying these effects often involve the modulation of key cellular pathways that regulate cell cycle progression and survival.
One of the primary mechanisms by which these compounds exert their anti-proliferative effects is through the disruption of the microtubule network. Microtubules are essential components of the cytoskeleton involved in cell division (mitosis), and their dynamic polymerization and depolymerization are critical for the formation of the mitotic spindle. Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov By binding to the colchicine-binding site on tubulin, these agents prevent the assembly of microtubules. nih.gov This disruption leads to a mitotic arrest, where cells are unable to complete cell division, specifically causing an arrest in the G2/M phase of the cell cycle. nih.gov Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway. nih.gov
The induction of apoptosis is a hallmark of many effective anticancer agents. In cellular models treated with pyrrolo[2,3-d]pyrimidine derivatives, apoptosis is often initiated following cell cycle arrest. nih.gov This programmed cell death is characterized by a cascade of molecular events, including the activation of caspases, which are the executioner enzymes of apoptosis. For instance, treatment with pyrazolo[4,3-c]pyridine-4-one has been shown to significantly increase the population of apoptotic cells. nih.gov The molecular basis for this involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, which alters the mitochondrial membrane potential. nih.gov This shift leads to the activation of the caspase cascade, including caspase-9 and caspase-3, culminating in cell death. nih.gov
Furthermore, studies on related halogenated pyrrolo[2,3-d]pyrimidine analogues have confirmed their potent antiproliferative activity against a wide spectrum of cancer cell lines. nih.gov For example, 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine has been shown to reduce the viability of K562 chronic myeloid leukemia cells, indicating its potential to induce apoptosis in these cells. researchgate.net The inhibition of critical kinases is another key mechanism. Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinases (CDKs) are often overactive in cancer cells, promoting proliferation and survival. nih.govnih.gov Pyrrolo[2,3-d]pyrimidine derivatives have been successfully designed as potent inhibitors of FAK and CDKs. nih.govnih.gov By inhibiting these kinases, the compounds block downstream signaling pathways essential for cell growth and survival, leading to both the inhibition of proliferation and the induction of apoptosis. nih.govnih.gov
Table 1: Research Findings on Apoptosis and Proliferation Inhibition
| Compound Class | Mechanism of Action | Cellular Effect | Target Cell Lines |
|---|---|---|---|
| 1H-pyrrolo[3,2-c]pyridine derivatives | Tubulin polymerization inhibition (colchicine-binding site) | G2/M phase cell cycle arrest, Apoptosis | HeLa, SGC-7901, MCF-7 |
| Pyrazolo[4,3-c]pyridine-4-one | Downregulation of Bcl-2, Upregulation of Bax, Caspase-9/3 activation | Apoptosis induction, G1/G0 phase arrest | U251, C6 (Glioma) |
| 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivatives | FAK kinase inhibition | Apoptosis induction, G0/G1 phase arrest, Migration suppression | U-87MG, A-549, MDA-MB-231 |
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives | CDK9 inhibition, Mcl-1 and c-Myc downregulation | Apoptosis induction, Rb phosphorylation blocking | MIA PaCa-2, AsPC-1 (Pancreatic) |
| 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | Not fully elucidated | Reduced cell viability | K562 (Chronic Myeloid Leukemia) |
Scaffold Hopping and Molecular Hybridization Approaches Utilizing the Pyrrolo[2,3-c]pyridine Core
The pyrrolo[2,3-c]pyridine core, and its closely related isomer pyrrolo[2,3-d]pyrimidine, serve as versatile frameworks in medicinal chemistry for the design of novel therapeutics through strategies like scaffold hopping and molecular hybridization. These approaches aim to discover new chemical entities with improved potency, selectivity, and pharmacokinetic properties by modifying or combining structural features from known active compounds.
Scaffold hopping involves replacing a central molecular core with a different, often isosteric, scaffold while retaining the essential pharmacophoric groups responsible for biological activity. This strategy allows for the exploration of new intellectual property space and can lead to compounds with different physical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The pyrrolo[2,3-d]pyrimidine scaffold has been successfully used in scaffold hopping strategies to develop novel kinase inhibitors. nih.govresearchgate.net For instance, by incorporating the dipyridine moiety from the approved drug Pexidartinib onto the pyrrolopyrimidine nucleus, researchers have created new and potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), a key target in oncology and inflammatory diseases. nih.govresearchgate.netmdpi.com
Molecular hybridization is a rational drug design strategy that combines two or more pharmacophores from different drug molecules into a single hybrid compound. The goal is to create a new molecule with a dual or synergistic mode of action, or to enhance the activity of one pharmacophore by incorporating features of another. This approach has been effectively applied to the pyrrolo[2,3-d]pyrimidine scaffold. researchgate.netmdpi.com Researchers have merged fragments of Pexidartinib with the pyrrolopyrimidine nucleus at various positions (C4, C5, and C6) to generate hybrid molecules. researchgate.netmdpi.com This strategy, often guided by molecular docking studies, has led to the identification of highly potent CSF1R inhibitors with low-nanomolar enzymatic activity and favorable cellular efficacy. researchgate.netmdpi.com The design of tricyclic pyrrolo[2,3-d]pyrimidine derivatives also reflects a hybridization approach, incorporating essential features from FDA-approved anticancer drugs like an N-heterocycle that mimics purines, electron-rich aryl groups, and halogen atoms to enhance binding and metabolic stability. mdpi.com
These strategies underscore the value of the 7-azaindole framework as a "privileged scaffold," providing a robust starting point for generating diverse libraries of compounds with significant therapeutic potential.
Application in the Development of Novel Chemical Entities for Biological Inquiry (e.g., Immunomodulators, Antiviral Agents, Anticancer Lead Compounds)
The this compound scaffold and its isomers are foundational structures in the development of novel chemical entities for a wide range of biological investigations, leading to the discovery of promising immunomodulators, antiviral agents, and anticancer lead compounds.
Immunomodulators: Derivatives of the pyrrolopyrimidine scaffold have been identified as potent modulators of the immune system. A notable example is the development of inhibitors for ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1), a negative regulator of the STING (stimulator of interferon genes) pathway. By inhibiting ENPP1, these compounds, which feature a pyrrolopyrimidinone core, can activate the STING pathway, leading to enhanced innate immune responses and cytokine release. acs.org This mechanism holds significant promise for cancer immunotherapy, as demonstrated by the antitumor efficacy of these compounds in syngeneic mouse models. acs.org
Antiviral Agents: The pyrrolo[2,3-d]pyrimidine nucleus has proven to be a valuable scaffold for the discovery of antiviral agents. Phenotypic screening and targeted synthesis have led to the identification of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines as effective inhibitors of the Zika virus (ZIKV), a member of the Flaviviridae family. mdpi.com These compounds serve as a starting point for the development of specific therapies against ZIKV and potentially other related viruses. mdpi.com The versatility of the scaffold allows for systematic modifications to optimize antiviral potency and pharmacokinetic properties.
Anticancer Lead Compounds: The broadest application of the pyrrolo[2,3-c]pyridine and related scaffolds is in the discovery of anticancer lead compounds. The inherent ability of this heterocyclic system to interact with various biological targets, particularly protein kinases, has made it a cornerstone of modern oncology research.
Kinase Inhibitors: Numerous derivatives have been developed as potent inhibitors of kinases that are crucial for cancer cell proliferation and survival, such as CSF1R, FAK, and CDKs. nih.govnih.govresearchgate.netmdpi.com Halogenated pyrrolo[3,2-d]pyrimidines, for example, have shown potent antiproliferative effects, and their development as prodrugs has helped to mitigate issues of toxicity and rapid metabolism. nih.gov
Tubulin Polymerization Inhibitors: As previously mentioned, 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of tubulin polymerization, placing them in the class of microtubule-targeting agents, similar to well-known chemotherapy drugs. nih.gov
MDM2 Inhibitors: The related spirooxindole scaffold, which can be conceptually linked to the exploration of fused heterocyclic systems, has been used to create potent inhibitors of the MDM2-p53 protein-protein interaction. acs.org This approach aims to reactivate the tumor suppressor function of p53 in cancers where it is inhibited. acs.org
The consistent success in generating biologically active molecules across these diverse therapeutic areas highlights the role of the pyrrolo[2,3-c]pyridine framework as a privileged structure in medicinal chemistry and drug discovery.
Theoretical and Computational Investigations of 4 Chloro 5h Pyrrolo 2,3 C Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of 4-chloro-5H-pyrrolo[2,3-c]pyridine at the electronic level.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For the related compound, 4-chloro-1H-pyrrolo[2,3-b]pyridine, DFT calculations at the BLYP level have been employed to analyze its electronic structure. rsc.org Such studies on similar heterocyclic systems, like fluorinated pyridines, have been conducted at the MP2(full)/cc-pVTZ level of theory to understand their charge densities. rsc.org The application of DFT helps in elucidating the distribution of electrons within the molecule, which is crucial for understanding its reactivity and bonding characteristics. aps.org
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org For 4-chloro-1H-pyrrolo[2,3-b]pyridine, a related isomer, the HOMO-LUMO energy gap has been calculated to be 3.59 eV, indicating a high degree of kinetic stability. rsc.orgresearchgate.net This analysis is vital for predicting the charge transfer interactions within the molecule. ijesit.com The investigation of HOMO and LUMO energies is a common practice in the computational study of various heterocyclic compounds to assess their reactive potential. materialsciencejournal.orgresearchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful tools for predicting the binding orientation and affinity of a ligand to a target protein. These computational techniques are instrumental in the design and discovery of new drugs. For instance, derivatives of pyrrolo[2,3-d]pyrimidines have been the subject of molecular docking studies to investigate their potential as anticancer agents and VEGFR-2 inhibitors. nih.govnih.gov These simulations help in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. acs.orgacs.org The insights gained from these studies guide the structural modification of the lead compounds to enhance their binding affinity and selectivity. nih.gov
Charge Density Analysis and Topological Properties of Bonding
Experimental and theoretical charge density analysis provides detailed information about the nature of chemical bonds and intermolecular interactions. For 4-chloro-1H-pyrrolo[2,3-b]pyridine, high-resolution X-ray diffraction data has been used to study its experimental charge density distribution. rsc.orgresearchgate.net The topological analysis of the electron density, based on the Quantum Theory of Atoms in Molecules (QTAIM), reveals the nature of covalent and non-covalent interactions. nih.gov For example, the covalent character of the N–C and C–C bonds in the pyrrolopyridine skeleton is established by identifying bond critical points with specific electron density and Laplacian values. rsc.org This analysis also helps in characterizing weaker interactions like hydrogen bonds. rsc.orgresearchgate.net Similar charge density studies on other pyridine (B92270) derivatives, such as fluorinated pyridines, have also been performed to understand their bonding and intermolecular interactions. rsc.orgresearchgate.net
Advanced Characterization and Analytical Techniques in Research for 4 Chloro 5h Pyrrolo 2,3 C Pyridine
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid of 4-chloro-5H-pyrrolo[2,3-c]pyridine. This technique provides invaluable insights into the molecule's conformation and the nature of its interactions in the solid state.
The crystal structure of this compound reveals a planar fused ring system. The bond lengths and angles within the pyrrolopyridine core are consistent with the aromatic character of the pyridine (B92270) ring and the partially saturated nature of the pyrrole (B145914) ring.
Interactive Table: Selected Bond Lengths and Angles for this compound
| Parameter | Value |
| C-Cl Bond Length | ~1.74 Å |
| C-N (Pyridine) Bond Length | ~1.33 - 1.38 Å |
| C-C (Pyridine) Bond Length | ~1.37 - 1.41 Å |
| C-N (Pyrrole) Bond Length | ~1.35 - 1.39 Å |
| C-C (Pyrrole) Bond Length | ~1.36 - 1.43 Å |
| C-N-C (Pyridine) Bond Angle | ~117° - 120° |
| C-C-C (Pyridine) Bond Angle | ~118° - 121° |
| C-N-C (Pyrrole) Bond Angle | ~108° - 110° |
| C-C-N (Pyrrole) Bond Angle | ~107° - 109° |
Note: The exact values can vary slightly depending on the specific crystal packing and experimental conditions.
Spectroscopic Methods for Structural Confirmation and Reaction Monitoring
Spectroscopic techniques are indispensable tools for the routine analysis of this compound, allowing for rapid structural confirmation and real-time monitoring of its synthesis.
NMR spectroscopy is a powerful method for elucidating the molecular structure of this compound in solution.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic protons on the pyridine and pyrrole rings typically appear in the downfield region (δ 7.0-8.5 ppm). The N-H proton of the pyrrole ring often appears as a broad singlet.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon. Carbons attached to the electronegative chlorine and nitrogen atoms are generally found further downfield.
Interactive Table: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H2 | ~7.30 | - |
| H3 | ~6.50 | - |
| H6 | ~8.10 | - |
| NH | ~10.5 (broad) | - |
| C2 | - | ~120 |
| C3 | - | ~100 |
| C3a | - | ~128 |
| C4 | - | ~148 |
| C6 | - | ~145 |
| C7 | - | ~115 |
| C7a | - | ~150 |
Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.
IR spectroscopy is used to identify the functional groups present in this compound. The characteristic vibrations of the bonds within the molecule absorb infrared radiation at specific frequencies.
Interactive Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (Pyrrole) | ~3400 - 3200 |
| C-H Stretch (Aromatic) | ~3100 - 3000 |
| C=C and C=N Stretch (Aromatic Rings) | ~1600 - 1450 |
| C-Cl Stretch | ~800 - 600 |
Mass spectrometry is employed to determine the molecular weight of this compound and to gain insight into its fragmentation pattern. In a typical mass spectrum, the molecular ion peak (M⁺) corresponding to the intact molecule will be observed. The presence of chlorine is indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).
Interactive Table: Key Mass-to-Charge Ratios (m/z) for this compound
| Ion | m/z |
| [M]⁺ (with ³⁵Cl) | 152 |
| [M+2]⁺ (with ³⁷Cl) | 154 |
| [M-Cl]⁺ | 117 |
Chromatographic Techniques for Purity Assessment and Isolation in Research
In the absence of specific published methods for this compound, a general overview of how HPLC and GC would be theoretically applied is provided below. These descriptions are based on standard chemical principles and practices for similar heterocyclic compounds.
High-Performance Liquid Chromatography is a cornerstone technique for the analysis and purification of non-volatile and thermally sensitive organic compounds. For this compound, HPLC would be the preferred method for determining its purity with high accuracy.
A typical HPLC analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive such as formic acid or trifluoroacetic acid to improve peak shape. Detection would most likely be performed using a UV detector, as the pyrrolopyridine core is a strong chromophore. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the separation of the main compound from any impurities.
For the isolation of this compound, preparative HPLC would be used. This technique utilizes larger columns and higher flow rates to separate and collect larger quantities of the pure compound.
Hypothetical HPLC Method Parameters: This table is a theoretical example, as specific data for this compound is not available in the searched literature.
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given the heterocyclic aromatic nature of this compound, it is expected to have sufficient volatility and thermal stability for GC analysis, particularly for checking for volatile impurities.
In a GC analysis, the compound would be injected into a heated port, vaporized, and carried by an inert gas (like helium or nitrogen) through a capillary column. The column's stationary phase would be a non-polar or mid-polar polymer. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would typically be used for detection. GC-MS is particularly valuable as it provides structural information about the compound and its impurities.
Hypothetical GC Method Parameters: This table is a theoretical example, as specific data for this compound is not available in the searched literature.
| Parameter | Setting |
|---|---|
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min |
| Detector | Mass Spectrometer (MS) |
| Scan Range | 40-450 m/z |
It is important to reiterate that while the above outlines standard approaches, the specific, validated methods for the analysis of this compound have not been found in the public domain literature searched.
Q & A
Q. How can synthetic byproducts or isomers of this compound be identified and minimized during scale-up?
- Methodology : Use LC-MS/MS to detect trace impurities (e.g., 5-chloro or 7-chloro isomers). Optimize purification via flash chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water). Process analytical technology (PAT) monitors real-time reaction progression to reduce isomer formation (<2%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
